molecular formula C24H22N2O5S B2934963 2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941876-77-3

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2934963
CAS No.: 941876-77-3
M. Wt: 450.51
InChI Key: SLMKLXKNALQBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class of heterocycles. These derivatives are characterized by a fused bicyclic system with a sulfonamide group (1,1-dioxide) and substituents that modulate their physicochemical and biological properties. The 4-ethylphenyl group at position 2 and the 4-methoxyphenyl-2-oxoethyl moiety at position 4 introduce electron-donating and lipophilic characteristics, which may enhance metabolic stability and receptor binding compared to simpler analogs .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs are reported to exhibit anti-inflammatory, antibacterial, and analgesic activities . The 1,2,4-benzothiadiazine 1,1-dioxide core is also associated with conformational flexibility, as seen in related compounds where the thiadiazine ring adopts a half-chair conformation stabilized by intramolecular hydrogen bonds .

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-3-17-8-12-19(13-9-17)26-24(28)25(21-6-4-5-7-23(21)32(26,29)30)16-22(27)18-10-14-20(31-2)15-11-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMKLXKNALQBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as ethylbenzene derivatives and methoxybenzaldehydes. Reactions such as nitration, reduction, and cyclization are used to form the benzothiadiazine ring, followed by additional steps to introduce the oxoethyl and ethylphenyl groups. Reaction conditions include the use of strong acids, bases, and specific temperatures and solvents to facilitate each step.

  • Industrial Production Methods: : Industrial-scale production might involve optimized synthetic routes to ensure high yields and purity. Techniques like continuous flow synthesis and use of automated reactors could be employed to maintain consistency and scalability.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various chemical reactions such as oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and halogenating agents for substitution reactions. Solvents like dichloromethane and methanol are commonly used.

  • Major Products Formed: : Oxidation can lead to the formation of sulfone derivatives, reduction may yield amine derivatives, and substitution reactions often produce halogenated analogs.

Scientific Research Applications

  • Chemistry: : Used as a reagent in organic synthesis to develop new materials and study reaction mechanisms.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Industry: : Utilized in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

  • Effects: : The compound may exert its effects through various mechanisms depending on its application.

  • Molecular Targets and Pathways: : In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 4-ethylphenyl (C2), 4-methoxyphenyl-oxoethyl (C4) C24H23N2O5S 451.5 (calc.) Ethyl, Methoxy, Ketone, Sulfone
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 4-chlorobenzyl (C4), 4-methoxyphenyl (C2) C23H18ClN2O5S 477.9 Chlorine, Methoxy, Sulfone
(2-Chlorophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone 2-chlorophenyl (C3), hydroxy (C4) C16H11ClNO4S 348.8 Chlorine, Hydroxy, Ketone, Sulfone
2-(4-Acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 4-acetylphenyl (C2), 4-chlorophenyl-oxoethyl (C4) C23H17ClN2O5S 468.9 Acetyl, Chlorine, Ketone, Sulfone
Key Observations:

Methoxy groups (electron-donating) may increase metabolic stability relative to electron-withdrawing groups like chlorine, which could improve bioavailability . The ketone at position 4 is conserved across analogs, suggesting its role in hydrogen bonding or conformational rigidity .

Biological Activity Trends :

  • Chlorinated analogs (e.g., ) are associated with antibacterial and anti-inflammatory activities, likely due to enhanced electrophilicity and target interaction.
  • Hydroxy-substituted derivatives (e.g., ) exhibit intramolecular hydrogen bonding (O–H⋯O), which stabilizes crystal packing and may influence solubility .

Crystallography:
  • The thiadiazine ring in related compounds adopts a half-chair conformation , with sulfur and nitrogen atoms deviating from the mean plane by 0.2–0.5 Å .
  • Software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) are standard tools for analyzing these structures .

Pharmacological Potential

While direct data for the target compound are lacking, its structural features suggest plausible advantages:

  • Ethyl vs. Chlorine : Reduced toxicity compared to chlorinated analogs, which may exhibit off-target reactivity.
  • Methoxy vs. Hydroxy : Improved metabolic stability over hydroxy-substituted derivatives, which may undergo rapid glucuronidation .

Biological Activity

The compound 2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazin class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. In vitro studies have shown that related benzothiadiazine derivatives possess antibacterial and antifungal properties. For instance, one derivative was tested against Staphylococcus aureus and Candida albicans, showing promising inhibitory effects .

Anti-inflammatory Effects

Another significant aspect of its biological activity is its anti-inflammatory potential. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting a role in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : They may act as ligands for various receptors involved in cellular signaling pathways.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative stress, which is linked to cancer and inflammatory diseases.

Study 1: Anticancer Efficacy

A recent study investigated a closely related benzothiadiazine derivative in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls and increased survival rates by inducing apoptosis in cancer cells .

Study 2: Antimicrobial Activity

In another study, derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Data Tables

Activity TypeCompound TestedResultReference
AnticancerBenzothiadiazine Derivative AIC50 = 12 μM against MCF-7
AntimicrobialBenzothiadiazine Derivative BMIC = 8 μg/mL against S. aureus
Anti-inflammatoryBenzothiadiazine Derivative CReduced TNF-α by 60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.